molecular formula C5H5BF3KN2 B15300283 Potassium (6-aminopyridin-3-yl)trifluoroborate

Potassium (6-aminopyridin-3-yl)trifluoroborate

Cat. No.: B15300283
M. Wt: 200.01 g/mol
InChI Key: YSMTVAZTEMJHBW-UHFFFAOYSA-N
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Description

Potassium (6-aminopyridin-3-yl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions. Its unique structure, which includes a trifluoroborate group attached to a 6-aminopyridin-3-yl moiety, allows it to participate in a wide range of synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium (6-aminopyridin-3-yl)trifluoroborate typically involves the reaction of 6-aminopyridine with boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Potassium (6-aminopyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.

    Catalysts: Palladium catalysts are often used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used to carry out oxidation and reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are biaryl compounds.

Scientific Research Applications

Potassium (6-aminopyridin-3-yl)trifluoroborate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of new drugs and therapeutic agents due to its ability to form stable and diverse chemical structures.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of potassium (6-aminopyridin-3-yl)trifluoroborate in chemical reactions involves the activation of the trifluoroborate group, which acts as a nucleophile or electrophile depending on the reaction conditions. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and catalysts used.

Comparison with Similar Compounds

  • Potassium (pyridin-3-yl)trifluoroborate
  • Potassium quinoline-6-trifluoroborate
  • Potassium (6-bromopyridin-3-yl)trifluoroborate

Comparison: Potassium (6-aminopyridin-3-yl)trifluoroborate is unique due to the presence of the amino group on the pyridine ring, which enhances its reactivity and allows for additional functionalization. Compared to other similar compounds, it offers greater versatility in synthetic applications and can participate in a wider range of chemical reactions. Its stability and ease of handling also make it a preferred choice for many researchers.

Properties

Molecular Formula

C5H5BF3KN2

Molecular Weight

200.01 g/mol

IUPAC Name

potassium;(6-aminopyridin-3-yl)-trifluoroboranuide

InChI

InChI=1S/C5H5BF3N2.K/c7-6(8,9)4-1-2-5(10)11-3-4;/h1-3H,(H2,10,11);/q-1;+1

InChI Key

YSMTVAZTEMJHBW-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN=C(C=C1)N)(F)(F)F.[K+]

Origin of Product

United States

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